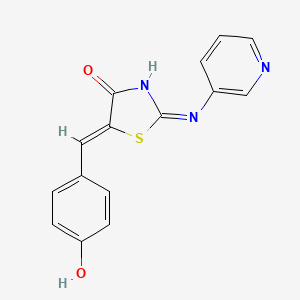![molecular formula C15H22BrNO2 B6121068 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. AG-1478 is a potent inhibitor of EGFR and has been used extensively in scientific research to study the role of EGFR in various physiological and pathological processes.
Mécanisme D'action
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol binds to the ATP-binding site of EGFR, inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and differentiation. By inhibiting EGFR, 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol can inhibit the growth of cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells that overexpress EGFR, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has also been shown to promote wound healing and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various physiological and pathological processes. It has been extensively used in scientific research and has a well-established safety profile. However, 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has some limitations. It is not effective against all EGFR mutants and may have off-target effects in some experimental systems.
Orientations Futures
There are several future directions for the use of 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol in scientific research. One area of interest is the development of new cancer treatments that target EGFR. 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol may also be useful in the study of other receptor tyrosine kinases that are involved in the regulation of cell growth and differentiation. Additionally, 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol may be useful in the study of wound healing and neuroprotection. Further research is needed to fully understand the potential applications of 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol in scientific research.
Méthodes De Synthèse
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process. The synthesis starts with the reaction of 2,6-dibromo-4-methoxyphenol with propylamine to give 2,6-dibromo-4-{[(propylamino)methyl]oxy}phenol. This compound is then reacted with cyclopropylmethyl bromide to give 2,6-dibromo-4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol. Finally, the bromine atoms are replaced with a methoxy group using sodium methoxide to give 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol.
Applications De Recherche Scientifique
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has been used extensively in scientific research to study the role of EGFR in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for the treatment of cancer. 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has also been used to study the role of EGFR in wound healing, angiogenesis, and neuroprotection.
Propriétés
IUPAC Name |
4-bromo-2-[[cyclopropylmethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-3-6-17(9-11-4-5-11)10-12-7-13(16)8-14(19-2)15(12)18/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOZCVIYHWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[[cyclopropylmethyl(propyl)amino]methyl]-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)

![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)
![4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
![2-[2-({4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6121008.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121013.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B6121015.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B6121016.png)
![methyl 4-(4-{2-[(cyclopropylamino)carbonyl]-5-methoxyphenoxy}-1-piperidinyl)pentanoate](/img/structure/B6121022.png)
![N,N-diethyl-2-(4-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6121023.png)
![4-(N,N-diethylglycyl)-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B6121037.png)
![2-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6121052.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6121063.png)